molecular formula C15H11FO3 B147754 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione CAS No. 135276-47-0

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

Cat. No. B147754
M. Wt: 258.24 g/mol
InChI Key: LCNADOUVNLWSDQ-UHFFFAOYSA-N
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Description

Quantum-chemical Calculations and Structural Analysis

The study presented in the first paper focuses on the structural and tautomeric characteristics of a compound similar to 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, specifically 3-(4-fluorophenylhydrazone)pentane-2,4-dione. The research utilized various spectroscopic methods and X-ray diffraction analysis, complemented by quantum-chemical calculations. The findings indicated that the compound predominantly exists in a hydrazone form, which is stabilized by intramolecular hydrogen bonds and resonance, with a notable N–O distance of 2.5872 A. The study also explored the thermodynamic aspects of the compound, revealing that the proton dissociation process is unspontaneous, endothermic, and entropically unfavorable, suggesting that the compound is stable in both DMSO solution and solid state .

Conformational Isomerism and Hydrogen Bonding

The second paper provides insights into the conformational isomerism of 3-fluoro-1,2-propanediol, which shares a fluorinated motif with the compound of interest. The research highlighted a competition between the terminal fluorine and hydroxyl groups for hydrogen bonding, which influences the conformational isomerism. The most stable conformer was found to exhibit an all-gauche conformation, which is dictated by hyperconjugative interactions rather than direct hydrogen bonding. This suggests that in similar fluorinated compounds, such as 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, conformational preferences might also be influenced by hyperconjugative interactions .

Molecular Structure and Crystal Packing

In the third paper, the focus is on two compounds with a 4-fluorophenyl group and a hexahydroacridine-dione structure. The study revealed that the central ring of the acridine moiety adopts a sofa conformation, while the outer rings have half-chair/sofa conformations. The pyridine ring is orthogonal to the substituted phenyl ring, and the crystal packing is stabilized by C–H...O intermolecular hydrogen bonds. Although the core structure differs from 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, the study provides valuable information on how fluorinated phenyl groups and their interactions can influence the overall molecular conformation and stability .

properties

IUPAC Name

1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c16-11-7-5-10(6-8-11)14(18)9-15(19)12-3-1-2-4-13(12)17/h1-8,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNADOUVNLWSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354761
Record name 1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

CAS RN

135276-47-0
Record name 1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NN Shang, YX Shao, YH Cai, M Guan, M Huang… - Biochemical …, 2014 - Elsevier
Phosphodiesterase-5 (PDE5) inhibitors have been approved for the treatment of erectile dysfunction and pulmonary hypertension, but enthusiasm on discovery of PDE5 inhibitors …
Number of citations: 28 www.sciencedirect.com

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